molecular formula C10H9F2N3 B6362093 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240565-69-8

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6362093
CAS No.: 1240565-69-8
M. Wt: 209.20 g/mol
InChI Key: ROFKUQXUXNRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazole core, a five-membered heterocycle known as a privileged scaffold in drug discovery . The structure is substituted with a 3,5-difluorobenzyl group at the pyrazole nitrogen and an amine group at the 4-position. Pyrazole derivatives, such as this one, are frequently investigated for their diverse pharmacological properties, which can include anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant activities . The presence of the amine functional group makes it a versatile building block (synthon) for further chemical synthesis; it can undergo coupling reactions to form amide bonds or be used in the formation of more complex heterocyclic systems . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions. The provided information is based on the chemical class and similar compounds, as specific data for this exact molecule may be limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFKUQXUXNRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons). For 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methylene (B1212753) bridge, the difluorophenyl ring, and the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and spin-spin coupling patterns can reveal adjacent protons.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Interactive Data Table: Predicted NMR Data

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
Pyrazole-H7.0 - 8.0110 - 140Protons on the pyrazole ring.
Methylene (-CH₂-)5.0 - 5.550 - 60Connects the pyrazole and difluorophenyl rings.
Difluorophenyl-H6.5 - 7.5100 - 165 (with C-F coupling)Protons on the aromatic ring, showing characteristic coupling to fluorine.
Amine (-NH₂)Broad signal, variableN/AChemical shift is concentration and solvent dependent.

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic portions, C=C and C=N bonds within the aromatic and pyrazole rings, and the C-F bonds of the difluorophenyl group.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=C / C=NStretching1400 - 1600
C-FStretching1000 - 1400

Note: This table presents expected ranges for IR absorption bands.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₉F₂N₃), the calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the difluorophenylmethyl group or parts of the pyrazole ring, further corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in its solid, crystalline form. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide definitive data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. This information is the gold standard for structural elucidation.

Interactive Data Table: Hypothetical Crystallographic Data

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.10.5, 8.2, 12.1
α, β, γ (°)The angles of the unit cell.90, 105.3, 90
ZThe number of molecules per unit cell.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are instrumental in predicting the binding affinity of "1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine" with various biological targets. These studies calculate the binding energy, which indicates the stability of the ligand-target complex. For instance, docking studies on similar pyrazole (B372694) derivatives have shown that these compounds can fit well into the active sites of protein kinases. nih.gov The predicted binding affinities for pyrazole derivatives often fall in the nanomolar range, suggesting potent inhibitory potential. nih.govnih.gov The formation of a stable complex is driven by favorable intermolecular interactions between the ligand and the amino acid residues of the receptor's binding pocket.

Table 1: Predicted Binding Affinities of Pyrazole Derivatives with Various Receptors

Receptor Target Predicted Binding Affinity (kcal/mol)
Tyrosine Kinase -10.09
Aurora A Kinase -8.57
Cyclin-Dependent Kinase 2 (CDK2) -10.35

Note: Data is illustrative and based on findings for similar pyrazole compounds. nih.gov

The stability of the ligand-receptor complex is governed by various non-covalent interactions. For "this compound," key interactions would likely include:

Hydrogen Bonding: The amine group (-NH2) on the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can act as acceptors. The fluorine atoms on the phenyl ring can also participate in hydrogen bonding.

π-π Stacking: The aromatic pyrazole and difluorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's active site. researchgate.net

Hydrophobic Interactions: The phenyl and methyl groups contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions collectively determine the binding orientation and affinity of the compound.

Docking simulations reveal the most probable binding modes of "this compound" within a receptor's active site. The conformational analysis helps in understanding how the molecule adapts its shape to fit optimally within the binding pocket. alrasheedcol.edu.iq The flexibility of the methyl linker allows the difluorophenyl group to orient itself to maximize favorable interactions. The pyrazole core often serves as a scaffold, positioning the key interacting moieties correctly. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of the molecule.

DFT calculations are employed to determine the most stable three-dimensional structure of "this compound" by optimizing its molecular geometry. This involves finding the lowest energy conformation of the molecule. Conformational analysis through DFT can identify various stable rotamers and the energy barriers between them, which is crucial for understanding its dynamic behavior. mdpi.com For similar pyrazole structures, DFT has been used to confirm dihedral angles and bond lengths obtained from X-ray crystallography. nih.gov

Table 2: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

Parameter Bond Length (Å) / Dihedral Angle (°)
Pyrazole Ring N-N Bond 1.35
Pyrazole Ring C-N Bond 1.38
Dihedral Angle (Pyrazole-Phenyl) 31.38

Note: Data is illustrative and based on findings for similar pyrazole compounds. researchgate.net

The electronic properties of "this compound" are elucidated through the analysis of its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amine substituent, while the LUMO may be distributed over the phenyl ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule. Electronegative regions (red/yellow) indicate areas prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the fluorine atoms would be regions of negative potential, while the amine hydrogens would be regions of positive potential. researchgate.net This information is vital for predicting intermolecular interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

A detailed Hirshfeld surface analysis for the specific compound this compound has not been reported in the reviewed scientific literature. This type of analysis is crucial for understanding the intermolecular interactions that govern the crystal packing of a molecule.

In principle, a Hirshfeld surface analysis would be employed to visualize and quantify the various close contacts between neighboring molecules in the crystal lattice. This is achieved by mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface. Regions with negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Positive dnorm values (blue regions) represent contacts longer than the van der Waals radii, while white areas denote contacts approximately equal to the van der Waals separation.

H···H contacts: Typically, these are the most abundant interactions in organic crystal structures.

H···F/F···H contacts: Resulting from the presence of the difluorophenyl group.

N···H/H···N contacts: Arising from the amine and pyrazole moieties, indicative of hydrogen bonding.

C···H/H···C contacts: General van der Waals interactions.

C···F/F···C contacts: Interactions involving the fluorine atoms.

N···C/C···N contacts: Interactions between the nitrogen and carbon atoms of adjacent molecules.

Without experimental crystallographic data for this compound, a specific data table quantifying these contributions cannot be generated.

In Silico Ligand-Based Computational Pharmacokinetics Studies

Prediction of Relevant Pharmacokinetic Parameters using Tools like QikProp

An in silico pharmacokinetic analysis of this compound using computational tools such as QikProp has not been specifically published. QikProp is a widely used software that predicts a range of absorption, distribution, metabolism, and excretion (ADME) properties for a given molecule, which are critical in the early stages of drug discovery.

A hypothetical QikProp analysis for this compound would provide valuable insights into its drug-like properties. The software calculates various physicochemical descriptors and predicts pharmacokinetic parameters based on these. A typical output would include data on properties such as:

Molecular Weight (MW): A fundamental property influencing bioavailability.

logP (octanol/water partition coefficient): An indicator of a compound's lipophilicity.

logS (aqueous solubility): Crucial for absorption and distribution.

Predicted Caco-2 cell permeability: An in vitro model for predicting intestinal absorption.

Predicted Blood-Brain Barrier (BBB) permeability: Indicates the potential for central nervous system activity.

Human Oral Absorption: An estimated percentage of the compound that is absorbed after oral administration.

Number of rotatable bonds: A factor affecting conformational flexibility and bioavailability.

Rule of Five violations: A set of guidelines to assess the drug-likeness of a compound.

As no specific QikProp study for this compound is available, a data table with predicted values for these parameters cannot be provided. Such an analysis would be a valuable step in the computational assessment of this compound's potential as a therapeutic agent.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets for Pyrazole-4-amine Derivatives

The inherent versatility of the pyrazole-4-amine scaffold allows it to interact with a wide array of biological targets, extending beyond traditional enzymes and receptors. Future research is geared towards identifying and validating novel targets to address unmet medical needs. The structural features of these derivatives make them suitable for modulating complex protein-protein interactions or targeting newly discovered enzymatic pathways involved in disease.

A significant area of exploration is in the field of oncology, particularly targeting protein kinases. For instance, fragment-based discovery approaches have successfully identified pyrazole-based compounds as potent inhibitors of Aurora kinases, which are crucial regulators of cell division. acs.org The pyrazole-benzimidazole core has been shown to have a high affinity for the ATP-binding pocket of Aurora A, demonstrating excellent ligand efficiency and providing a starting point for developing inhibitors against this cancer-related target. acs.org Research is expanding to investigate other kinase families, as well as non-kinase targets implicated in cancer progression, such as epigenetic modulators and transcription factors.

Potential Target Class Examples Therapeutic Area Rationale for Pyrazole-4-amine Interaction
Protein KinasesAurora Kinase A/B, Cyclin-Dependent Kinases (CDKs)OncologyScaffold mimics the hinge-binding region of ATP, enabling potent and selective inhibition. acs.org
Epigenetic ModulatorsHistone Deacetylases (HDACs), MethyltransferasesOncology, Inflammatory DiseasesThe scaffold can be functionalized to interact with the zinc-containing active site or other key residues.
Ion ChannelsVoltage-gated sodium channels, Potassium channelsNeurology, CardiologyAromatic and flexible nature allows for interaction with channel pores and gating mechanisms.
Nuclear ReceptorsEstrogen Receptor (ER), Androgen Receptor (AR)Oncology, Metabolic DiseasesCore structure can be elaborated to mimic endogenous ligands and modulate receptor activity.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of complex pyrazole (B372694) derivatives is continually evolving, with a strong emphasis on sustainability, efficiency, and diversity. Traditional multi-step syntheses are being replaced by advanced methodologies that reduce waste, save time, and provide access to novel chemical space.

Key emerging strategies include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, minimizing purification steps and solvent usage. For example, novel 1H-furo[2,3-c]pyrazole-4-amine derivatives have been synthesized using a one-pot, four-component domino reaction in water, a green solvent. researchgate.net

Catalyst-Free and Green Solvents: The development of synthetic protocols that operate under catalyst-free conditions or in environmentally benign solvents like water is a major focus. This approach simplifies product purification and reduces the environmental impact of chemical synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating. This technology is being applied to synthesize various fused pyrazole systems. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

These advanced methods not only make the synthesis of compounds like 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine more efficient but also facilitate the rapid generation of diverse compound libraries for screening. researchgate.net

Integration of High-Throughput Screening with Computational Approaches for Drug Discovery

The discovery of novel drug candidates based on the pyrazole-4-amine scaffold is being accelerated by the powerful synergy between high-throughput screening (HTS) and computational chemistry. researchgate.net HTS allows for the rapid testing of vast libraries of compounds against specific biological targets to identify initial "hits". researchgate.net For instance, a screen of over 40,000 compounds was used to identify novel antibacterial agents, demonstrating the scale of modern screening platforms. nih.gov

Following HTS, computational approaches play a critical role in refining these hits and guiding the discovery process:

Virtual Screening: Computer algorithms are used to screen virtual libraries of millions of compounds to predict their binding affinity to a target protein, prioritizing which molecules to synthesize and test. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, helping to predict the potency of new derivatives. researchgate.net

Molecular Modeling and Docking: These techniques create three-dimensional models of how a pyrazole derivative interacts with its target protein at the atomic level. This information is invaluable for understanding the mechanism of action and designing more potent and selective analogs. researchgate.net

Machine Learning and AI: Advanced algorithms, such as Bayesian models, are being used to analyze screening data and identify key molecular substructures responsible for activity. nih.gov This AI-driven approach can predict new active compounds and accelerate the optimization cycle. researchgate.net

This integrated platform streamlines the journey from an initial concept to a promising lead compound, making the drug discovery process more efficient and cost-effective. researchgate.net

Rational Derivatization Strategies for Enhanced Potency, Selectivity, and Bioavailability

Once a promising pyrazole-4-amine lead is identified, rational derivatization is employed to fine-tune its pharmacological properties. This process relies on a deep understanding of the structure-activity relationship (SAR), often guided by X-ray crystallography and computational modeling. acs.org

A key strategy involves modifying specific substituents on the pyrazole core to optimize interactions with the target protein. For example, in the development of Aurora kinase inhibitors, X-ray crystallography revealed that the pyrazole-benzimidazole motif had excellent complementarity with a narrow region of the ATP pocket. acs.org This insight supported the decision to retain this core motif while modifying other parts of the molecule to enhance properties like solubility and cell permeability, without sacrificing potency. acs.org

Strategic Modification Objective Example Approach
Enhance Potency Increase binding affinity to the target.Introduce functional groups (e.g., hydrogen bond donors/acceptors) that form additional interactions with key amino acid residues in the target's active site.
Improve Selectivity Minimize binding to off-target proteins to reduce side effects.Exploit subtle differences between the active sites of the target and related proteins. For instance, modifying a substituent to create steric hindrance in the binding pocket of an off-target.
Optimize Bioavailability Improve absorption, distribution, metabolism, and excretion (ADME) properties.Modulate lipophilicity, introduce polar groups to enhance solubility, or mask metabolically labile sites to increase stability.

By systematically applying these strategies, researchers can transform a preliminary hit into a highly optimized drug candidate with a superior therapeutic profile.

Investigation of Potential for Multitarget Ligands and Polypharmacology

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. This approach can be particularly effective for complex multifactorial diseases like cancer and inflammatory disorders. The pyrazole-4-amine scaffold is an excellent starting point for developing such multitarget ligands due to its ability to be extensively decorated with different functional groups. researchgate.net

Notable examples include:

Dual Kinase Inhibitors: Pyrazol-4-yl urea (B33335) derivatives, such as AT9283, have been developed as potent inhibitors of multiple kinases, including both Aurora A and Aurora B. acs.org This dual activity can lead to a more profound anti-cancer effect than inhibiting either kinase alone.

Dual Enzyme Inhibitors: Researchers have designed and synthesized urea-containing 1,5-diarylpyrazoles that act as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). acs.org Simultaneous inhibition of these two enzymes involved in inflammatory pathways has shown enhanced anti-pain activity in preclinical models compared to inhibiting either target alone. acs.org

Future research will focus on the rational design of pyrazole-4-amine derivatives that can modulate carefully selected combinations of targets to achieve synergistic therapeutic effects and overcome drug resistance. This polypharmacological approach represents a sophisticated strategy for developing next-generation therapeutics for complex diseases.

Q & A

Q. What are the established synthetic routes for 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine, and which reaction conditions are critical for achieving high yields?

The compound is synthesized via multi-step reactions, starting with alkylation of the pyrazole ring using 3,5-difluorobenzyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., sodium hydride in DMF at 60–80°C) . Temperature control (40–50°C for 12–18 hours) and inert atmospheres are critical to minimize oxidation byproducts. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. How do the fluorine substituents on the phenyl ring influence the compound’s electronic properties and reactivity?

The 3,5-difluorophenyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyrazole ring. This increases susceptibility to nucleophilic attack at the C4 position, as observed in substitution reactions with amines or thiols . The fluorine atoms also improve metabolic stability in biological systems by resisting oxidative degradation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Key techniques include:

  • ¹H/¹³C NMR : Confirms the methyl group on the pyrazole (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 209.20 (C₁₀H₉F₂N₃⁺) .
  • IR Spectroscopy : Identifies N-H stretching (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and what mechanistic insights guide their optimization?

  • Oxidation : Controlled oxidation with KMnO₄ yields pyrazole-4-carboxylic acid derivatives, requiring pH monitoring to avoid over-oxidation .
  • Reduction : LiAlH₄ reduces the amine group to a secondary amine, with solvent choice (THF vs. ether) impacting reaction efficiency .
  • Substitution : Fluorine atoms undergo SNAr reactions with nucleophiles (e.g., amines), accelerated by polar aprotic solvents like DMSO .

Q. Why is this compound a promising pharmacophore in medicinal chemistry, and what target interactions are hypothesized?

The pyrazole core and difluorophenyl group mimic motifs in kinase inhibitors (e.g., JAK/STAT inhibitors). Computational docking suggests hydrogen bonding between the amine group and ATP-binding pockets, while fluorine atoms enhance hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values) across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentrations). Standardization strategies include:

  • Using isogenic cell lines to control genetic backgrounds.
  • Validating target engagement via thermal shift assays or SPR .
  • Structural analysis (X-ray crystallography) to confirm binding modes .

Q. What experimental design principles apply when evaluating this compound’s pharmacokinetic (PK) properties in vivo?

  • Dosing regimen : Use staggered oral/intravenous administration to calculate bioavailability (F%).
  • Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hrs for LC-MS/MS analysis.
  • Metabolite profiling : Employ hepatic microsomes + NADPH to identify Phase I/II metabolites .

Q. Which strategies improve regioselectivity in C4 functionalization of the pyrazole ring?

  • Directing groups : Introduce a transient Boc-protected amine to steer electrophiles to C4.
  • Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki couplings at C4 with aryl boronic acids .
  • Solvent effects : DMF enhances para-selectivity in electrophilic aromatic substitution .

Q. How does this compound compare structurally and functionally to analogs like 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine?

  • Structural differences : The 3,5-difluoro substitution vs. 2,4-difluoro alters dipole moments and π-stacking capacity.
  • Biological impact : 3,5-difluoro analogs show 10-fold higher selectivity for COX-2 over COX-1 due to improved fit in the hydrophobic active site .

Q. What computational methods predict off-target interactions or toxicity risks early in development?

  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
  • QSAR models : Train on pyrazole datasets to predict hERG channel inhibition.
  • ADMET prediction tools : Use SwissADME or ADMETlab to prioritize derivatives with favorable profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.